molecular formula C29H27ClFN3O2S B3008073 2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-86-4

2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B3008073
CAS RN: 1115313-86-4
M. Wt: 536.06
InChI Key: MYSLRBYXHVBJPX-UHFFFAOYSA-N
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Description

The compound "2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the formation of key intermediates. For instance, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide required the coupling of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the oxidation of an aldehyde followed by coupling with various amines . These methods suggest that the target compound could also be synthesized through a series of reactions involving chlorination, fluorination, amide formation, and the introduction of a thiourea moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy . These studies reveal the presence of intermolecular interactions such as hydrogen bonds, π-π, and CH-π interactions that contribute to the stability of the structure . The target compound, with its quinazoline core and substituted amide group, is likely to exhibit a similar complex three-dimensional structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the carboxamide group is a site for potential chemical reactions, such as further substitution or hydrolysis . The chloro and fluoro substituents on the benzyl moiety may also participate in nucleophilic substitution reactions. The thiourea moiety in related compounds has been shown to contribute to antibacterial activity, suggesting that it may undergo specific interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to include moderate solubility in organic solvents, given the presence of both polar (amide, thiourea) and nonpolar (benzyl, phenethyl) groups. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the quinazoline ring and the presence of substituents. The antibacterial studies of similar compounds indicate that the target compound may also possess biological activities, which could be explored through in vitro and in vivo assays .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is used in the synthesis of various derivatives with antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, Desai, Dodiya, and Shihora (2011) reported the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showcasing in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity in Cancer Research

The compound's derivatives have shown potential in cancer research. Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which exhibited cytotoxicity against in vivo subcutaneous colon 38 tumors in mice (Bu et al., 2001).

Antitubercular Properties

Marvadi et al. (2020) reported the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, presenting a promising avenue for antitubercular drug development (Marvadi et al., 2020).

Synthesis of Novel Derivatives

Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis of combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, indicating the compound's role in the development of diverse chemical libraries (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN3O2S/c30-25-17-22(31)12-10-21(25)18-37-29-33-26-16-20(27(35)32-23-8-4-5-9-23)11-13-24(26)28(36)34(29)15-14-19-6-2-1-3-7-19/h1-3,6-7,10-13,16-17,23H,4-5,8-9,14-15,18H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLRBYXHVBJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=C(C=C4)F)Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

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